molecular formula C10H13NO3 B3394860 2-(2-Amino-5-ethoxyphenyl)acetic acid CAS No. 948551-55-1

2-(2-Amino-5-ethoxyphenyl)acetic acid

Cat. No. B3394860
M. Wt: 195.21 g/mol
InChI Key: FMDYSVYJEDAXHA-UHFFFAOYSA-N
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Description

2-(2-Amino-5-ethoxyphenyl)acetic acid, also known as AEEA, is a chemical compound with the molecular formula C10H13NO3. It is a derivative of phenylalanine and has been studied for its potential applications in scientific research. AEEA has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism Of Action

The mechanism of action of 2-(2-Amino-5-ethoxyphenyl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(2-Amino-5-ethoxyphenyl)acetic acid has been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. It has also been found to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

2-(2-Amino-5-ethoxyphenyl)acetic acid has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-(2-Amino-5-ethoxyphenyl)acetic acid has also been found to decrease the production of reactive oxygen species, which are involved in the development of various diseases. In addition, 2-(2-Amino-5-ethoxyphenyl)acetic acid has been found to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

2-(2-Amino-5-ethoxyphenyl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 2-(2-Amino-5-ethoxyphenyl)acetic acid has some limitations, including its limited solubility in water and its potential to exhibit off-target effects.

Future Directions

There are several future directions for research on 2-(2-Amino-5-ethoxyphenyl)acetic acid. One area of interest is the development of 2-(2-Amino-5-ethoxyphenyl)acetic acid-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of 2-(2-Amino-5-ethoxyphenyl)acetic acid's potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Amino-5-ethoxyphenyl)acetic acid and its potential applications in other scientific research fields.

Scientific Research Applications

2-(2-Amino-5-ethoxyphenyl)acetic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-(2-Amino-5-ethoxyphenyl)acetic acid has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the accumulation of beta-amyloid peptides, which are associated with the development of the disease.

properties

IUPAC Name

2-(2-amino-5-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-3-4-9(11)7(5-8)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYSVYJEDAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652336
Record name (2-Amino-5-ethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-ethoxyphenyl)acetic acid

CAS RN

948551-55-1
Record name (2-Amino-5-ethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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